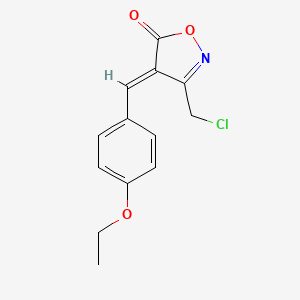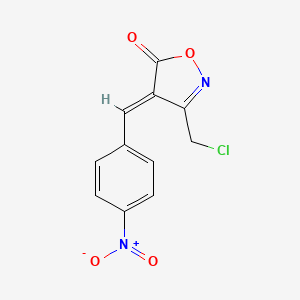
4-Amino-6-(5-methyl-2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-Amino-6-(5-methyl-2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol" is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The triazine ring is a versatile scaffold in medicinal chemistry and materials science due to its three nitrogen atoms that can participate in various chemical reactions and bonding interactions. Although the provided papers do not directly discuss this specific compound, they do provide insight into the chemistry of related triazine derivatives, which can be used to infer some properties and reactivity of the compound .
Synthesis Analysis
The synthesis of triazine derivatives often involves the use of amino-triazine as a building block. In the first paper, 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one is converted to a methylated derivative and then subjected to hydrazination to afford 4-amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5(4H)-one, which serves as a precursor for further reactions to synthesize tetrazepine derivatives . This demonstrates the modularity of triazine chemistry, where different substituents can be introduced to create diverse structures.
Molecular Structure Analysis
The second paper provides details on the molecular structure of a benzylmercapto triazinone derivative, which crystallizes in the monoclinic space group. The compound exhibits extensive intermolecular hydrogen bonding and pi-pi stacking interactions, which are common structural features in crystalline triazine derivatives . These interactions are crucial for the stability and packing of molecules in the solid state and can influence the compound's properties and reactivity.
Chemical Reactions Analysis
Triazine derivatives can undergo various chemical reactions due to the presence of multiple reactive sites, including amino and mercapto groups. The first paper describes the use of 1,2-bielectrophiles to react with the hydrazinyl-triazine compound to form tetrazepine derivatives . The second paper discusses the synthesis of a triazinone derivative through the reaction with carbon disulfide and subsequent alkylation with benzyl bromide . These reactions highlight the versatility of triazine compounds in forming complex structures with potential biological activity.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "4-Amino-6-(5-methyl-2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol" are not detailed in the provided papers, the properties of similar triazine derivatives can be inferred. Triazine compounds generally have high thermal stability and the ability to form various hydrogen bonds, which can affect their solubility and crystallinity . The presence of substituents like the furyl group can also influence the electronic distribution and reactivity of the molecule.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- 4-Amino-6-hetaryl-1,3,5-triazin-2-ylacetates, derived from the reaction of 4-hydroxy-6H-1,3-oxazin-6-ones with guanidine, are precursors for compounds like 4-Amino-6-(5-methyl-2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol. These compounds are important in the synthesis of new 1,3,5-triazine derivatives (Chernov et al., 2015).
- Synthesis of 7-(5-aryl-2-furyl)-3-arylmethyl/tert-butyl-4H-1,3,4-thiadiazolo[2,3-c]-1,2,4-triazin-4-ones involves compounds like 4-Amino-6-arylmethyl-3-mercapto-1,2,4-triazin-5(4H)-ones, indicating the role of triazine derivatives in the creation of biologically active compounds (Holla et al., 1999).
Electrochemical Properties
- The electrochemical behavior of triazine derivatives, including those with thiol groups similar to 4-Amino-6-(5-methyl-2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol, has been studied. These compounds exhibit specific redox behaviors, important in understanding their electrochemical properties (Farzinnejad et al., 2005).
Biological Activity
- Some triazine derivatives exhibit significant biological activities. For instance, certain triazine compounds have shown promising antibacterial properties, which could imply similar potential for 4-Amino-6-(5-methyl-2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol in medical and biological research (Holla et al., 2002).
DNA Metabolism
- Nitrofuran derivatives, similar in structure to 4-Amino-6-(5-methyl-2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol, have been studied for their effects on DNA metabolism in bacteria. These studies can provide insights into the potential genetic and cellular interactions of triazine derivatives (Kato et al., 1966).
Eigenschaften
IUPAC Name |
4-amino-2-(5-methylfuran-2-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4OS/c1-4-2-3-5(13-4)6-10-7(9)12-8(14)11-6/h2-3,6H,1H3,(H4,9,10,11,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKCKODKPULONY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2NC(=S)NC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-(5-methyl-2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol](/img/structure/B1326936.png)
![Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate](/img/structure/B1326975.png)








